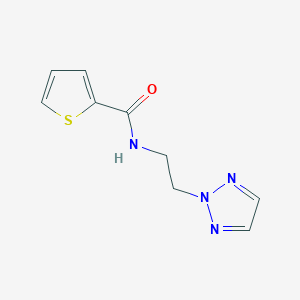
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiophene and triazole rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and proceeds under mild conditions, often using copper(I) as a catalyst.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane is reacted with a suitable halide precursor.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine derivative of the triazole-thiophene intermediate with a carboxylic acid or its derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, at low temperatures.
Substitution: Nucleophiles such as amines or thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted triazole derivatives.
科学研究应用
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the synthesis of conductive polymers and other materials with unique electronic properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound can be used in the development of new catalysts, sensors, and other industrial materials.
作用机制
The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or other active site residues, while the thiophene ring can participate in π-π interactions or hydrophobic interactions. The carboxamide group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-(1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide
- N-(2-(4H-1,2,4-triazol-4-yl)ethyl)thiophene-2-carboxamide
- N-(2-(1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide
Uniqueness
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide is unique due to the specific positioning of the triazole ring, which can influence its binding properties and reactivity. The combination of the triazole and thiophene rings provides a versatile scaffold for the development of compounds with diverse biological and chemical properties.
属性
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-9(8-2-1-7-15-8)10-5-6-13-11-3-4-12-13/h1-4,7H,5-6H2,(H,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLCSMQVLURTBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
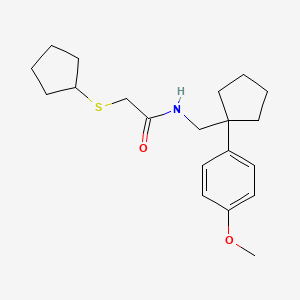
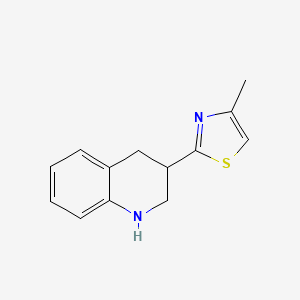
![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B2835650.png)
![N-cyclopentyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2835651.png)
![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2835652.png)

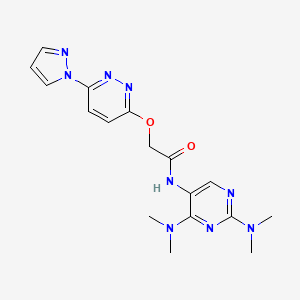
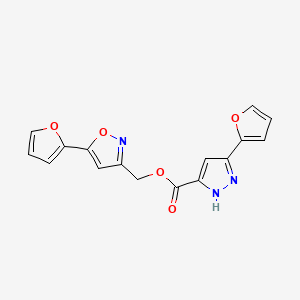
![2-[(2E)-1-(dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B2835658.png)
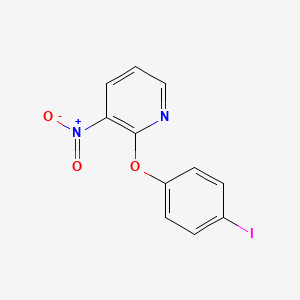
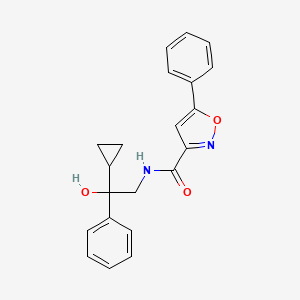
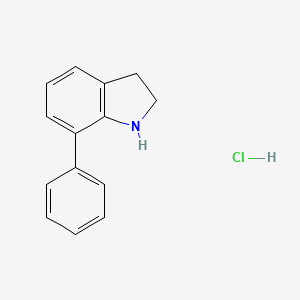
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2835668.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)
